Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate

Overview

Description

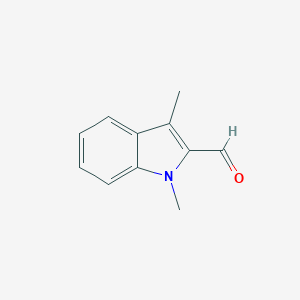

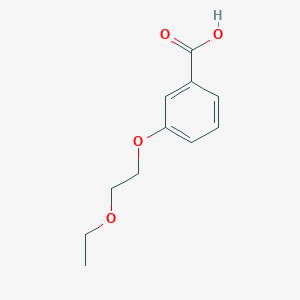

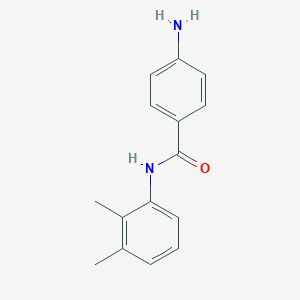

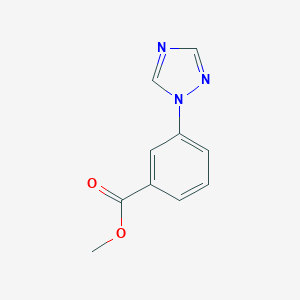

“Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate” is a chemical compound with the molecular formula C10H9N3O2 . It has a molecular weight of 203.2 .

Synthesis Analysis

The synthesis of triazole compounds like “Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate” can be achieved through the copper-catalyzed click reaction of azides with alkynes . This method is widely used due to its efficiency and versatility .Molecular Structure Analysis

The molecular structure of “Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate” can be represented by the InChI code: 1S/C10H9N3O2/c1-15-10(14)8-3-2-4-9(5-8)13-7-11-6-12-13/h2-7H,1H3 .Chemical Reactions Analysis

Triazole compounds, including “Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate”, are known for their wide range of biological activities, including antibacterial, antimalarial, and antiviral activities . They can participate in various chemical reactions due to the presence of the triazole ring.Physical And Chemical Properties Analysis

“Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate” is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.Scientific Research Applications

Biological Activities and Applications

Triazole Derivatives in Medicine and Pharmacology

Triazole derivatives are pivotal in the development of new pharmaceuticals due to their broad spectrum of biological activities. These compounds have been studied for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The diverse structural variations possible within the triazole class allow for targeted synthesis and evaluation against a variety of biological targets, highlighting their potential in addressing diseases, including neglected diseases and emerging pathogens resistant to current treatments (Ferreira et al., 2013).

Synthetic Applications

Synthesis of Novel Triazole Derivatives

The triazole ring system serves as a versatile scaffold for the synthesis of novel compounds with potential pharmaceutical applications. Various synthetic methodologies, including eco-friendly approaches, have been developed to construct triazole derivatives efficiently. These methodologies facilitate the exploration of triazole's biological activities and their incorporation into drug discovery programs (de Souza et al., 2019).

Material Science Applications

Proton-Conducting Polymeric Membranes

1,2,4-Triazole derivatives have been found to be promising materials for the development of proton-conducting membranes in fuel cells. These compounds enhance the membranes' thermal stability, mechanical strength, and ionic conductivity, making them suitable for high-temperature applications. This application demonstrates the potential of triazole derivatives in energy-related technologies (Prozorova & Pozdnyakov, 2023).

Corrosion Inhibition

Corrosion Inhibition for Metal Surfaces

Triazole derivatives have been recognized as effective corrosion inhibitors for various metals and alloys. The specific mechanisms through which these compounds protect metal surfaces include forming protective layers that prevent corrosive substances from reaching the metal surface. This characteristic is particularly beneficial in industrial applications where metal longevity is crucial (Hrimla et al., 2021).

Mechanism of Action

Target of Action

Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate is a compound that has been found to interact with Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays a crucial role in the assembly and correct folding of polypeptide chains, preventing the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with its target, HSP90, by binding to it. Preliminary HSP90 binding assay showed that compounds with similar structure exhibited significant HSP90α binding affinity . The interaction between the compound and HSP90 is likely facilitated by hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The interaction of Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate with HSP90 affects the function of this protein, leading to changes in the biochemical pathways it is involved in. HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .

Pharmacokinetics

In silico studies of similar compounds suggest that they possess drug-like properties

Result of Action

The binding of Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate to HSP90 can lead to significant cellular effects. For instance, compounds with similar structure have shown to induce apoptosis in certain cell lines . The flow cytometric analysis revealed that these compounds induced apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .

properties

IUPAC Name |

methyl 3-(1,2,4-triazol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-15-10(14)8-3-2-4-9(5-8)13-7-11-6-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGYSGGAEUCELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623584 | |

| Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167626-27-9 | |

| Record name | Benzoic acid, 3-(1H-1,2,4-triazol-1-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167626-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine](/img/structure/B183809.png)

![4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B183813.png)